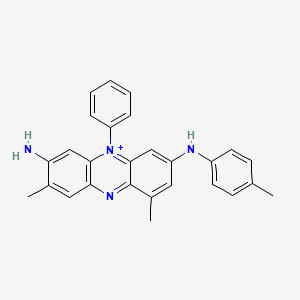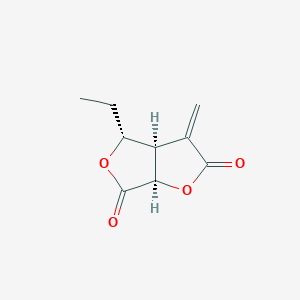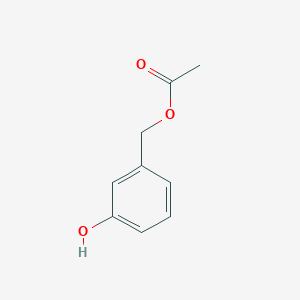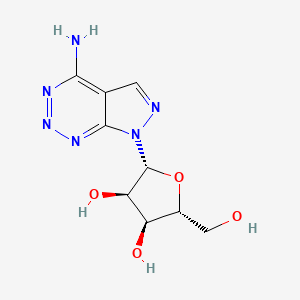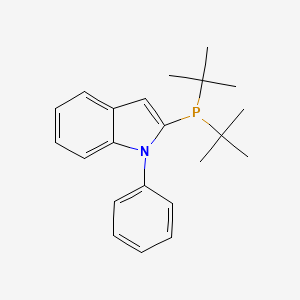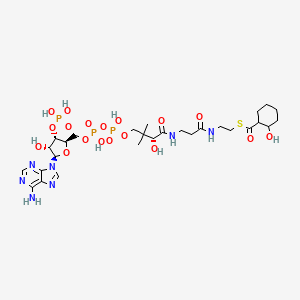
2-Hydroxycyclohexane-1-carbonyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxycyclohexane-1-carboxylic acid. It derives from a cyclohexane-1-carbonyl-CoA and a 2-hydroxycyclohexanecarboxylic acid.
科学的研究の応用
Enzymatic Synthesis and Biocatalysis
- 2-Hydroxycyclohexane-1-carbonyl-CoA and its derivatives are key intermediates in the enzymatic synthesis of complex organic molecules. Enzymes like carbonyl reductases are used for the desymmetric reduction of 1,3-cyclohexanediones, yielding stereoisomers of 3-hydroxycyclohexane-1-ones, which are valuable in synthesizing natural products and bioactive compounds (Zhu et al., 2021).
Anaerobic Metabolism and Aromatic Compound Degradation
- In anaerobic environments, specific enzymes such as benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase play a crucial role in the conversion of benzoyl-CoA under anoxic conditions, producing compounds like cyclohexa-1,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (Boll et al., 2000). This process is essential in the anaerobic metabolism of aromatic compounds.
Bioconversion and Synthetic Methylotrophy
- Research has shown that enzymes like 2-hydroxyacyl-CoA lyase, which are involved in mammalian α-oxidation, can catalyze the ligation of carbonyl-containing molecules with formyl-CoA. This process is significant for one-carbon bioconversion, providing a new approach for synthetic methylotrophy and the synthesis of multi-carbon products from substrates like formaldehyde (Chou et al., 2019).
Environmental Microbiology and Degradation Pathways
- In the field of environmental microbiology, studies have focused on understanding how certain bacteria degrade complex hydrocarbons. Enzymes that convert 2-Hydroxycyclohexane-1-carbonyl-CoA play a pivotal role in these degradation pathways, which are critical for environmental remediation processes (Weyrauch et al., 2017).
Fundamental Biochemical Studies
- The biochemical properties and functions of various enzymes that interact with or produce 2-Hydroxycyclohexane-1-carbonyl-CoA have been extensively studied. This research contributes to a deeper understanding of fundamental biochemical processes and pathways, particularly in anaerobic conditions (Laempe et al., 1999).
Pharmaceutical and Chemical Synthesis
- The compound and its derivatives are employed in the synthesis of pharmaceuticals and complex organic molecules. Research in this area includes the development of novel synthetic routes and the exploration of catalytic processes for efficient production (Breit & Bigot, 2008).
特性
製品名 |
2-Hydroxycyclohexane-1-carbonyl-CoA |
|---|---|
分子式 |
C28H46N7O18P3S |
分子量 |
893.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxycyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H46N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-17,20-22,26,36,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,16?,17-,20-,21-,22+,26-/m1/s1 |
InChIキー |
OIFANTIHESWSAR-AZKLLKNGSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



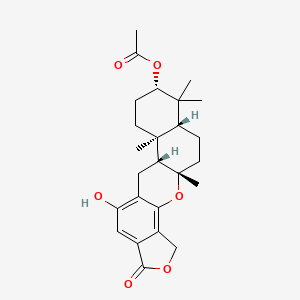
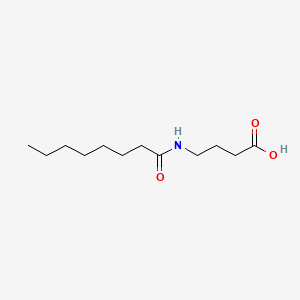
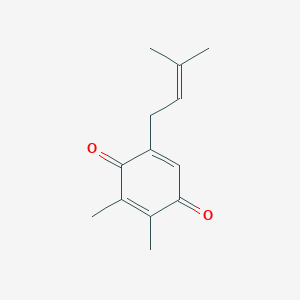
![2-((5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1244544.png)

![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)
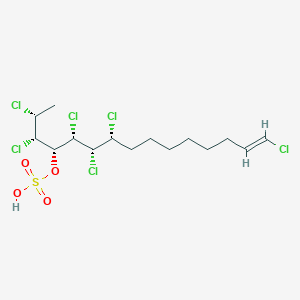
![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)
